

Spectroscopic and Synthetic Profile of Methyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B153594

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **Methyl 2-(4-methylphenylsulfonamido)acetate** (CAS No: 2645-02-5), a key intermediate in pharmaceutical and chemical synthesis. The data presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data

The structural confirmation of **Methyl 2-(4-methylphenylsulfonamido)acetate** relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.77–7.74	Doublet	2H	Aromatic H (ortho to SO ₂)
~7.3-7.8	Multiplet	2H	Aromatic H (meta to SO ₂)
~5.0	Singlet (broad)	1H	Sulfonamido NH
3.64	Singlet	3H	OCH ₃ (Methyl Ester)
~3.7	Singlet	2H	CH ₂ (alpha to C=O)
2.43	Singlet	3H	Ar-CH ₃

Note: Specific chemical shifts for the CH₂ and aromatic protons (meta to SO₂) can vary slightly based on the solvent and experimental conditions.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (Ester Carbonyl)
~144.0	Aromatic C (quaternary, attached to SO ₂)
~136.5	Aromatic C (quaternary, attached to CH ₃)
~129.8	Aromatic CH (meta to SO ₂)
~127.5	Aromatic CH (ortho to SO ₂)
~52.5	OCH ₃ (Methyl Ester)
~45.0	CH ₂ (alpha to C=O)
~21.5	Ar-CH ₃

Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
3262 - 3283	N-H Stretch (Sulfonamide)[1]
1729 - 1740	C=O Stretch (Ester)[1]
1350 - 1159	S=O Stretch (Sulfonamide)[1]

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
243.28	Molecular Ion [M] ⁺ (Calculated)
184	[M - COOCH ₃] ⁺
155	[Toluenesulfonyl] ⁺
91	[Tropylium ion, C ₇ H ₇] ⁺ (Base Peak)[2]

Experimental Protocols

Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate

A standard and reliable method for the synthesis of **Methyl 2-(4-methylphenylsulfonamido)acetate** is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]

Materials:

- Glycine methyl ester hydrochloride

- 4-Methylbenzenesulfonyl chloride (Tosyl chloride)
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- 5% Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- Glycine methyl ester hydrochloride is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- DIPEA or TEA (2.2 equivalents) is added to the suspension to neutralize the hydrochloride and liberate the free amine.
- 4-Methylbenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated and washed successively with 5% HCl, saturated NaHCO_3 solution, and brine.

- The organic layer is then dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **Methyl 2-(4-methylphenylsulfonamido)acetate** as a white solid.[1]

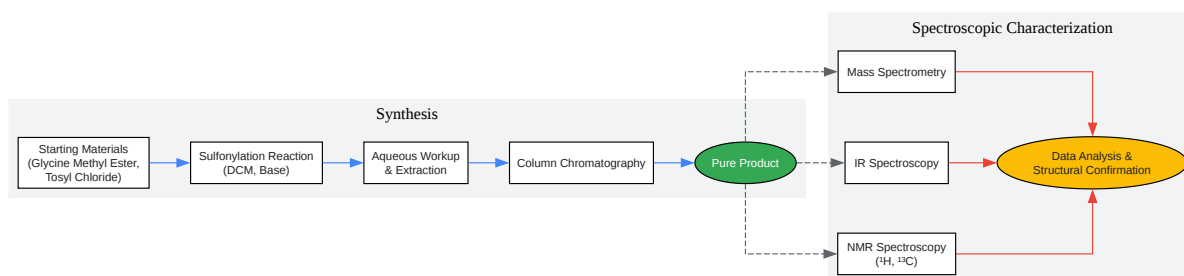
Spectroscopic Analysis Protocols

General Considerations:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform- d (CDCl_3) or Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with Tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
- **IR Spectroscopy:** IR spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Methyl 2-(4-methylphenylsulfonamido)acetate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Methyl 2-(4-methylphenylsulfonamido)acetate | 2645-02-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 2-(4-methylphenylsulfonamido)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153594#methyl-2-4-methylphenylsulfonamido-acetate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b153594#methyl-2-4-methylphenylsulfonamido-acetate-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com